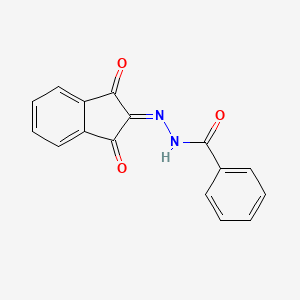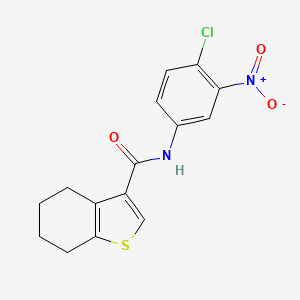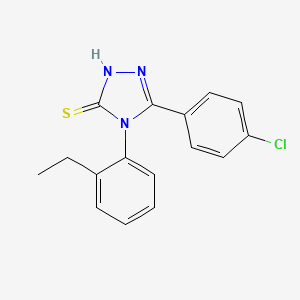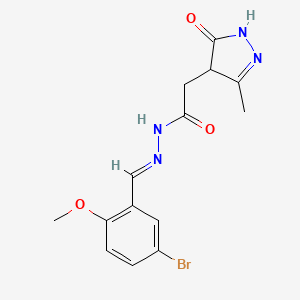
N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)benzohydrazide, also known as IDBH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. IDBH has been found to possess various pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)benzohydrazide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by targeting various signaling pathways involved in cancer progression, viral replication, and inflammation. This compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and xanthine oxidase, which are involved in DNA replication and inflammation, respectively.
Biochemical and Physiological Effects:
This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. This is believed to be due to the inhibition of topoisomerase II, which is involved in DNA replication and cell division. This compound has also been shown to inhibit the replication of herpes simplex virus and coxsackievirus by targeting viral DNA synthesis. In addition, this compound has been found to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)benzohydrazide is its ease of synthesis and relatively low cost. This compound can be synthesized in a one-pot reaction, which makes it an attractive target for medicinal chemistry research. In addition, this compound has been found to exhibit potent pharmacological activities, which make it a promising candidate for drug development.
However, there are also some limitations to the use of this compound in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of this compound is not fully understood, which makes it challenging to optimize its pharmacological properties.
Orientations Futures
There are several future directions for the research on N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)benzohydrazide. One potential direction is to optimize the pharmacological properties of this compound by modifying its chemical structure. This could involve synthesizing analogs of this compound with improved solubility or potency. Another direction is to investigate the potential of this compound as a therapeutic agent for other diseases, such as viral infections or autoimmune disorders. Finally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets.
Méthodes De Synthèse
N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)benzohydrazide can be synthesized through a simple one-pot reaction between isatin, benzohydrazide, and acetic anhydride in the presence of a catalytic amount of glacial acetic acid. The reaction proceeds through the formation of an intermediate imine, which undergoes intramolecular cyclization to form the final product. The synthesis of this compound is relatively straightforward and can be easily scaled up for larger quantities.
Applications De Recherche Scientifique
N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)benzohydrazide has been extensively studied for its potential therapeutic applications. In vitro studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to possess antiviral activity against herpes simplex virus and coxsackievirus. In addition, this compound has been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Propriétés
IUPAC Name |
N-[(1,3-dioxoinden-2-ylidene)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O3/c19-14-11-8-4-5-9-12(11)15(20)13(14)17-18-16(21)10-6-2-1-3-7-10/h1-9H,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKQLYHQNBQDHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5751241.png)


![N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5751255.png)
![3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5751271.png)
![N'-[(2-nitrophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5751278.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(2-nitrophenoxy)propanohydrazide](/img/structure/B5751302.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B5751309.png)


![4-chloro-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5751345.png)

![N'-[(3,4,5-triethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5751350.png)
